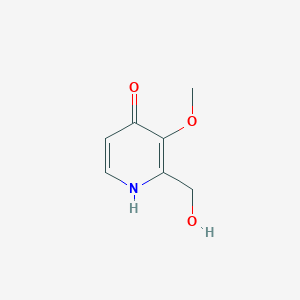

2-(Hydroxymethyl)-3-methoxypyridin-4-ol

CAS No.: 1823933-26-1

Cat. No.: VC4590774

Molecular Formula: C7H9NO3

Molecular Weight: 155.153

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823933-26-1 |

|---|---|

| Molecular Formula | C7H9NO3 |

| Molecular Weight | 155.153 |

| IUPAC Name | 2-(hydroxymethyl)-3-methoxy-1H-pyridin-4-one |

| Standard InChI | InChI=1S/C7H9NO3/c1-11-7-5(4-9)8-3-2-6(7)10/h2-3,9H,4H2,1H3,(H,8,10) |

| Standard InChI Key | FFMGVEOSZNWXDD-UHFFFAOYSA-N |

| SMILES | COC1=C(NC=CC1=O)CO |

Introduction

2-(Hydroxymethyl)-3-methoxypyridin-4-ol is a compound belonging to the class of pyridine derivatives, which are widely studied for their biological activities and synthetic utility. Pyridines are aromatic heterocycles that contain nitrogen in the ring structure, making them versatile in both natural and synthetic chemistry. This specific compound is characterized by its functional groups, including hydroxymethyl (-CH2OH) and methoxy (-OCH3) substituents .

Chemical Formula and Molecular Weight

Physical Appearance

Storage Conditions

Hazard Information

-

Signal Word: Warning

-

Hazard Statements: H315, H319, H335

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501

Synthesis Methods

The synthesis of 2-(Hydroxymethyl)-3-methoxypyridin-4-ol can be achieved through several methods, although specific detailed procedures are not widely documented in the available literature. Generally, pyridine derivatives are synthesized using various organic reactions such as condensation, substitution, and ring formation reactions.

Biological and Chemical Applications

2-(Hydroxymethyl)-3-methoxypyridin-4-ol can participate in various chemical reactions due to its functional groups, contributing to its polarity and potential reactivity. The compound's interactions with biological targets depend on the specific context and targets involved. Pyridine derivatives are often explored for their pharmacological properties, including potential roles in drug development.

Characterization Techniques

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds like 2-(Hydroxymethyl)-3-methoxypyridin-4-ol.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume